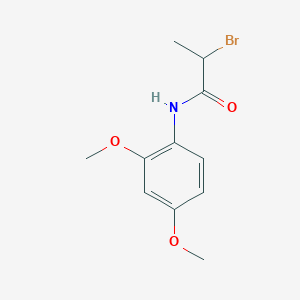

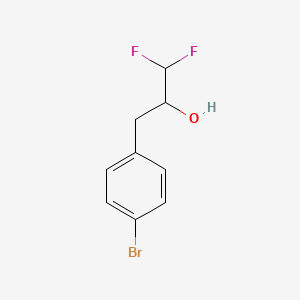

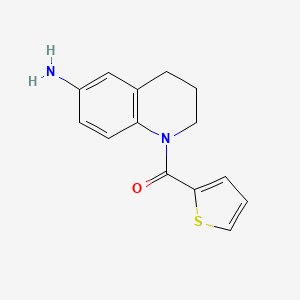

![molecular formula C17H17N3O2S B2368661 (4-(Benzo[d]thiazol-2-yl)pipéridin-1-yl)(5-méthylisoxazol-3-yl)méthanone CAS No. 952867-77-5](/img/structure/B2368661.png)

(4-(Benzo[d]thiazol-2-yl)pipéridin-1-yl)(5-méthylisoxazol-3-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is an organic compound that has potential applications in various fields of research and industry . It is part of a class of compounds known as benzothiazoles, which have been identified as new anti-mycobacterial chemotypes .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Mécanisme D'action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating this receptor, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may help to protect neurons from damage and promote their survival.

Biochemical and Physiological Effects:

Studies have shown that (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. Additionally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone in lab experiments is its ability to protect neurons from damage and promote their survival. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and developing new treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. One area of interest is in further investigating its mechanism of action and identifying the specific cellular pathways that it modulates. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for neuroprotective effects. Finally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may have potential applications in other areas of research, such as cancer biology and immunology, which should be explored in future studies.

Méthodes De Synthèse

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been synthesized using various methods, including the reaction of 2-aminobenzothiazole and 3-(bromomethyl)-5-methylisoxazole in the presence of a base. Other methods involve the use of different starting materials and reagents, such as 2-bromo-1-(4-methoxyphenyl)ethanone and 2-aminopyridine. These methods have been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires

Des composés ayant une structure similaire à celle de la «(4-(Benzo[d]thiazol-2-yl)pipéridin-1-yl)(5-méthylisoxazol-3-yl)méthanone» ont été étudiés pour leurs propriétés anti-inflammatoires . Par exemple, les dérivés de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino] benzamides et de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino] benzamides ont montré des résultats prometteurs dans des études in vitro et in silico .

Potentiel thérapeutique

L'imidazole, un groupe hétérocyclique à cinq chaînons qui possède trois atomes de carbone, deux atomes d'azote, quatre atomes d'hydrogène et deux doubles liaisons, est connu pour sa large gamme de propriétés chimiques et biologiques . Bien que la «this compound» ne contienne pas de cycle imidazole, elle contient un cycle hétérocyclique à cinq chaînons similaire, ce qui suggère des applications thérapeutiques potentielles.

Diodes organiques électroluminescentes (OLED)

Dans une étude, un composé ayant une structure similaire a été utilisé comme émetteur dopant dans les OLED . Le composé a montré une forte émission, une faible tension d'activation et des performances électroluminescentes améliorées .

Propriétés

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-10-14(19-22-11)17(21)20-8-6-12(7-9-20)16-18-13-4-2-3-5-15(13)23-16/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBLOAGBGAUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

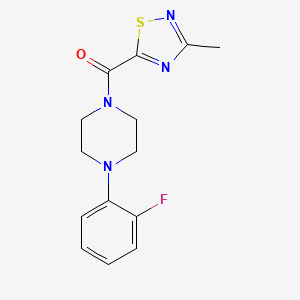

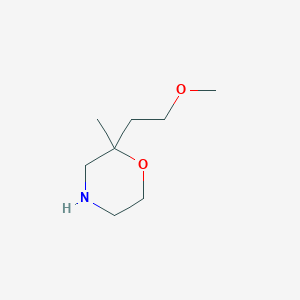

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

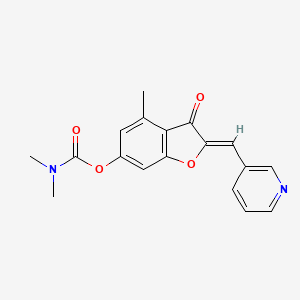

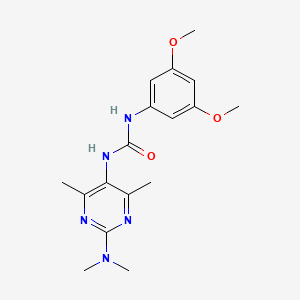

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

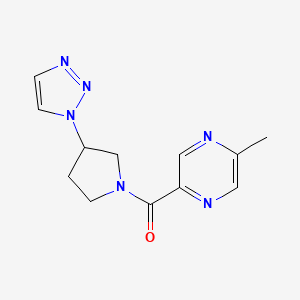

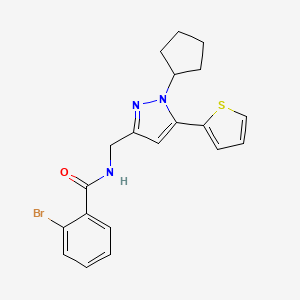

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)